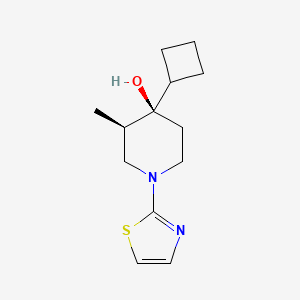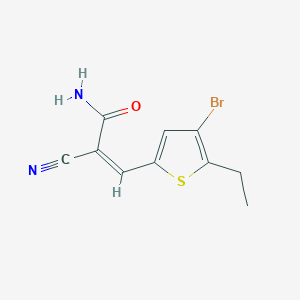
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide and related compounds involves multiple steps, starting from basic triazole precursors. Panchal and Patel (2011) described the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives, which were then reacted with various aromatic aldehydes to afford substituted phenyl acrylamides. These intermediates could potentially be modified to synthesize the target compound through cyclization and substitution reactions (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related triazole compounds has been characterized using 1H NMR, IR spectroscopy, and X-ray crystallography, providing detailed insights into their structural configurations. For example, Moreno-Fuquen et al. (2019) conducted X-ray structural analysis and theoretical studies on benzamide derivatives, highlighting the importance of molecular conformation and intermolecular interactions in determining the properties of such compounds (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Triazole compounds, including this compound, participate in various chemical reactions, such as cyclization, isomerization, and rearrangement, which significantly influence their chemical properties. For instance, Argilagos et al. (1997) reported the spontaneous isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, demonstrating the dynamic nature of these compounds under different chemical conditions (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often studied through spectroscopic techniques and computational modeling, providing a comprehensive understanding of the material's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a vital role in determining the applications of this compound. Studies on related compounds have shown significant antiviral, antimicrobial, and antitumor activities, suggesting potential therapeutic applications for these triazole derivatives. For example, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity, highlighting the bioactive potential of triazole compounds (Hebishy et al., 2020).
Safety and Hazards
Direcciones Futuras
The future directions for “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” could involve further investigation of its potential biological activities, including its anticancer properties . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action .
Propiedades
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-18-15(17-13(21)11-7-3-1-4-8-11)19-20(14)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMTXNGSUSPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)
![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)


![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)


